4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
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Overview
Description
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N₃O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxyphenyl-2-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
- 3,4-Dichlorobenzoyl chloride
Uniqueness
Its combination of a pyrimidine ring with a dichlorobenzyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Biological Activity
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine, with the CAS number 478046-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13Cl2N3O
- Molecular Weight : 346.21 g/mol
- Structure : The compound features a pyrimidine ring substituted with a dichlorobenzyl ether and a phenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and anti-inflammatory effects. The following sections detail these activities.
Antibacterial Activity
Several studies have explored the antibacterial properties of similar pyrimidine derivatives. While specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against various bacterial strains:
- Mechanism : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt membrane integrity.
- Case Study : A study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for similar efficacy in derivatives like this compound .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been documented extensively:
- Mechanism : These compounds may inhibit key inflammatory pathways or enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
- Case Study : In a study assessing anti-inflammatory activity, certain pyrimidine derivatives exhibited significant effects comparable to established anti-inflammatory drugs . This suggests that this compound could also possess similar properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
- Absorption and Distribution : Preliminary studies indicate that pyrimidine derivatives can exhibit favorable absorption characteristics due to their lipophilicity .
- Safety Profile : The safety profile remains under investigation; however, initial assessments indicate that compounds with similar structures have manageable toxicity levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a vital role in understanding how variations in chemical structure impact biological activity:
Substituent | Effect on Activity |
---|---|
Chlorine atoms | Increased lipophilicity and potency |
Phenyl group | Enhances interaction with biological targets |
Pyrimidine core | Essential for maintaining biological activity |
Properties
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUISSOPUJQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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